3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-5-methyl-N-(2-methylpyrazolopyrimidin-6-yl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring fused with a pyrazolo[1,5-a]pyrimidine scaffold. The molecule contains a 2-chlorophenyl substituent at the 3-position of the isoxazole and a methyl group at the 5-position. The pyrazolopyrimidine moiety is substituted with a methyl group at the 2-position, and the carboxamide linker bridges the two heterocyclic systems.
The compound’s crystallographic analysis likely involves software such as SHELX, a widely used tool for small-molecule refinement and structure determination .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-10-7-15-20-8-12(9-24(15)22-10)21-18(25)16-11(2)26-23-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMODWMFHOVPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by the cyclization of 3-aminopyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the isoxazole ring: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound.
Final coupling reaction: The final step involves coupling the isoxazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the kinase active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the absence of direct comparative studies in the provided evidence, this section outlines hypothetical comparisons based on structural analogs and methodologies:
Isoxazole Carboxamide Derivatives
Compounds with isoxazole-carboxamide backbones, such as 5-methyl-N-(pyridin-2-yl)isoxazole-4-carboxamide , often exhibit kinase inhibition or antimicrobial properties. Key differences in substituents (e.g., the 2-chlorophenyl group in the target compound vs. pyridyl groups in analogs) may influence binding affinity and metabolic stability.
Pyrazolopyrimidine Derivatives
Pyrazolopyrimidine scaffolds are prevalent in kinase inhibitors (e.g., CDK or JAK inhibitors). For instance, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide derivatives are known for their role in modulating ATP-binding pockets. The methyl group at the 2-position in the target compound may sterically hinder interactions compared to bulkier substituents in other analogs.
Structural Analysis via Crystallography
SHELX-based refinements (as noted in the evidence) enable comparisons of bond lengths, angles, and molecular conformations . For example:
| Parameter | Target Compound (Hypothetical) | Analog (Pyrazolopyrimidine Derivative) |
|---|---|---|
| Isoxazole C-O Bond | 1.36 Å | 1.34 Å |
| Pyrimidine N-C | 1.32 Å | 1.30 Å |
| Dihedral Angle | 15° | 22° |
Such differences could affect molecular rigidity and binding to biological targets.
Limitations and Methodological Considerations
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring and a pyrazolo[1,5-a]pyrimidine moiety. The synthesis typically involves multi-step reactions starting from simple precursors. One common method includes the cyclization of 2-chlorobenzaldehyde with 2-methylpyrazolo[1,5-a]pyrimidine derivatives under controlled conditions to yield the final product.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, in a study evaluating its cytotoxic effects against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines, the compound demonstrated promising results with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (μg/ml) |
|---|---|
| MCF-7 | 39.80 |
| HeLa | 15.48 |
| Hep3B | 23.00 |
These findings suggest that the compound may be a candidate for further development as an anticancer agent .
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects . Isoxazole derivatives are known to influence immune functions by modulating cytokine production and T-cell activation. In particular, compounds similar to this one have shown the ability to inhibit TNF-α production in human blood cultures and modulate lymphocyte proliferation . Such properties indicate potential therapeutic applications in autoimmune diseases and inflammatory conditions.
The proposed mechanisms of action for this compound include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SARs). For example:
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their effects on immune functions, revealing that modifications at specific positions significantly enhanced their biological activity .
- Anticancer Evaluation : Another study highlighted the synthesis of various isoxazole-amide analogues, where certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
